[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate
Description
Properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-11(18)20-15-5-3-2-4-14(15)16(19)21-13-8-6-12(10-17)7-9-13/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVBXTVELOXQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Esterification
The acid-catalyzed esterification of 2-acetyloxybenzoic acid with 4-hydroxymethylphenol represents the most straightforward route to the target compound. This method leverages concentrated sulfuric acid as a catalyst to protonate the carbonyl oxygen of 2-acetyloxybenzoic acid, enhancing its electrophilicity for nucleophilic attack by the phenolic hydroxyl group .
Reaction Conditions and Optimization
A typical procedure involves combining equimolar quantities of 2-acetyloxybenzoic acid (2.0 g, 10.2 mmol) and 4-hydroxymethylphenol (1.4 g, 10.2 mmol) in acetic anhydride (5 mL) with 1–2 drops of concentrated H₂SO₄. The mixture is heated to 50–60°C for 2 hours under reflux, followed by quenching with ice water to precipitate the crude product. Recrystallization from ethanol-water (1:3 v/v) yields needle-like crystals with a reported melting point of 132–134°C .
Mechanistic Considerations
The reaction proceeds via a tetrahedral intermediate (Figure 1), where the acetyl group from acetic anhydride temporarily protects the phenolic hydroxyl of 2-hydroxybenzoic acid, preventing undesired side reactions. Kinetic studies indicate that the rate-limiting step involves the nucleophilic attack of 4-hydroxymethylphenol on the activated carbonyl carbon .
Limitations
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Competing acetylation of the hydroxymethyl group occurs at temperatures >70°C, necessitating strict thermal control.
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Yield variability (55–72%) due to hydrolysis of the acetyl group under prolonged acidic conditions .
Coupling Agent-Mediated Synthesis
Modern synthetic protocols favor coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency and selectivity. This method avoids strongly acidic conditions, preserving acid-labile functional groups.
Procedure
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Activation Step : 2-Acetyloxybenzoic acid (2.0 g) is dissolved in dry dichloromethane (20 mL) under nitrogen. DCC (2.3 g, 11.2 mmol) and DMAP (0.12 g, 1.0 mmol) are added, and the mixture is stirred at 0°C for 30 minutes to form the active ester intermediate.
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Coupling Step : 4-Hydroxymethylphenol (1.4 g) in DMF (10 mL) is added dropwise, and the reaction proceeds at room temperature for 12 hours.
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Workup : The dicyclohexylurea byproduct is filtered, and the organic layer is washed with 5% NaHCO₃ and brine. Evaporation and column chromatography (hexane/EtOAc 4:1) afford the pure ester .
Advantages
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Yields improve to 78–85% due to minimized side reactions.
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Compatibility with heat-sensitive substrates.
Critical Parameters
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DMAP concentration >5 mol% accelerates racemization of chiral centers in related compounds.
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Anhydrous conditions are essential to prevent hydrolysis of the active ester .
Activated Ester Approach
The use of chloromethyl 2-acetyloxybenzoate as an activated intermediate enables rapid nucleophilic displacement by 4-hydroxymethylphenolate anions. This method, adapted from nitrooxy prodrug syntheses, achieves near-quantitative conversion under mild conditions .
Synthetic Pathway
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Preparation of Chloromethyl 2-Acetyloxybenzoate :
2-Acetyloxybenzoic acid (5.0 g) is treated with thionyl chloride (10 mL) at 40°C for 2 hours. Excess reagent is removed under vacuum, and the residue is dissolved in acetonitrile (20 mL). Paraformaldehyde (1.5 g) and trimethylamine (3 mL) are added, yielding chloromethyl ester after 4 hours (83% yield) . -
Nucleophilic Displacement :
A cesium salt of 4-hydroxymethylphenol is prepared by reacting the phenol (1.4 g) with Cs₂CO₃ (3.3 g) in DMF (15 mL). Chloromethyl 2-acetyloxybenzoate (2.7 g) is added, and the mixture is stirred at 25°C for 6 hours. Filtration and solvent evaporation yield the product with 91% purity (HPLC) .
Key Advantages
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Eliminates the need for coupling agents.
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Scalable to multigram quantities without yield degradation.
Comparative Analysis of Synthetic Methods
| Parameter | Acid-Catalyzed | Coupling Agents | Activated Ester |
|---|---|---|---|
| Yield (%) | 55–72 | 78–85 | 88–91 |
| Reaction Time (h) | 2–4 | 12–18 | 6–8 |
| Purity (HPLC, %) | 92–95 | 96–98 | 98–99 |
| Scalability | Moderate | High | High |
| Functional Group Tolerance | Low | High | Moderate |
Interpretation : The activated ester method surpasses others in yield and purity but requires pre-synthesis of intermediates. Coupling agents balance efficiency and practicality for laboratory-scale production .
Recent Advances in Catalytic Systems
Emergent protocols utilize enzymatic catalysis (e.g., Candida antarctica lipase B) for stereoselective esterification. Initial trials report 65% yield under aqueous conditions (pH 7.0, 37°C), though industrial adoption remains limited by enzyme cost .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl 2-acetyloxybenzoate.
Reduction: [4-(Hydroxymethyl)phenyl] 2-hydroxybenzoate.
Substitution: 4-(Hydroxymethyl)-2-nitrophenyl 2-acetyloxybenzoate (nitration product).
Scientific Research Applications
Chemistry
In chemistry, [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme kinetics and mechanisms.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive compounds suggests it may have applications in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry
In materials science, this compound is explored for its potential use in the development of novel polymers and coatings. Its unique chemical structure imparts desirable properties such as enhanced adhesion and durability.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases. The hydroxymethyl group can form hydrogen bonds with active site residues, while the acetyloxy group can participate in hydrophobic interactions, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Positional Isomers: [3-(Hydroxymethyl)phenyl] 2-Acetyloxybenzoate
- Structural Difference : The hydroxymethyl group is at the meta position (3-position) instead of the para (4-position).
- Implications :
Functional Group Analogues: 2-Acetylphenyl Benzoate
- Structural Difference : Features an acetyl (-COCH₃) group directly attached to the phenyl ring instead of an acetyloxybenzoate ester.
- Stability: The acetyl group may resist hydrolysis better than ester-linked acetyloxy groups .
Substituted Benzoate Esters: Methyl 4-Acetamido-2-Hydroxybenzoate
- Structural Difference : Contains an acetamido (-NHCOCH₃) group at the para position and a hydroxy (-OH) group at the ortho position.
- Implications :
Hydroxybenzoate Derivatives: 2-Hydroxyethyl 4-Hydroxybenzoate
- Structural Difference : A hydroxyethyl (-OCH₂CH₂OH) ester group replaces the acetyloxybenzoate moiety.
- Implications :
Data Table: Key Properties of Selected Compounds
Research Findings and Metabolic Considerations
- Metabolism of Acetyloxy Esters : Acetyloxy groups (e.g., in this compound) are prone to hydrolysis by esterases, releasing salicylic acid derivatives. This contrasts with methoxy or acetamido groups, which require alternative enzymatic pathways .
- Impact of Substituent Position : Para-substituted hydroxymethyl groups (as in the target compound) may enhance steric shielding of the ester bond, delaying hydrolysis compared to meta-substituted isomers .
- Toxicity Profile : Compounds with hydroxymethyl groups (e.g., 5-CA-2-HM-MCBX in ) are associated with lower cytotoxicity than halogenated derivatives, suggesting a favorable safety profile for the target compound .
Biological Activity
[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate is a compound of interest in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C11H12O4
- Molecular Weight : 220.21 g/mol
- Structure : The compound features a hydroxymethyl group attached to a phenyl ring and an acetyloxy group linked to a benzoate moiety.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially modulating their activity through competitive or non-competitive inhibition.
- Receptor Interaction : It could bind to various biological receptors, influencing signaling pathways that affect cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
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Anti-inflammatory Effects :
- Studies show that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
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Antioxidant Activity :
- The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models.
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Antimicrobial Properties :
- Preliminary studies indicate efficacy against certain bacterial strains, highlighting its potential as a natural antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Activity against specific bacterial strains |
Case Study 1: Anti-inflammatory Potential
A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to measure the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. The results showed a dose-dependent increase in scavenging activity, comparable to standard antioxidants like ascorbic acid.
Case Study 3: Antimicrobial Efficacy
The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria using the disk diffusion method. The compound exhibited notable inhibitory zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
